Ethyl Indoline-2-carboxylate

Descripción general

Descripción

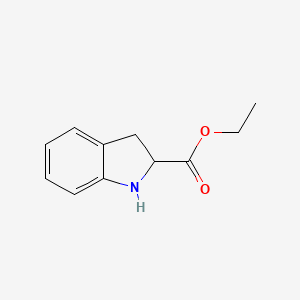

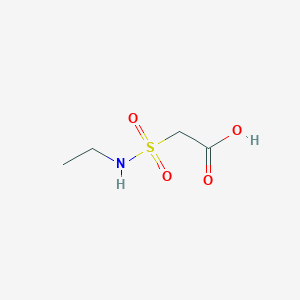

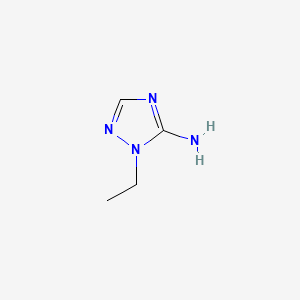

Ethyl indoline-2-carboxylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Ethyl indoline-2-carboxylate involves several steps including alkylation of indole nitrogen, transesterification, and ester hydrolysis . In one study, an esterase from Bacillus aryabhattai B8W22 was isolated and used to selectively hydrolyze (R,S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for Ethyl indoline-2-carboxylate is 1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 . The compound forms a hydrogen-bonded dimer, with hydrogen bonding occurring between N atoms of the indole ring and the keto oxygen atoms .

Chemical Reactions Analysis

Ethyl indoline-2-carboxylate can be hydrolyzed by a purified esterase at pH 7.0 and 35°C . The esterase demonstrated high enantioselectivity toward (S)-ethyl indoline-2-carboxylate with 96.55% e.e.p at 44.39% conversion .

Physical And Chemical Properties Analysis

Ethyl indoline-2-carboxylate is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It has a molecular weight of 191.23 .

Aplicaciones Científicas De Investigación

Enzyme Research

Ethyl Indoline-2-carboxylate has been used in the purification and characterization of an esterase from Bacillus aryabhattai B8W22 . This esterase can selectively hydrolyze (R,S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid . The enzyme demonstrated high enantioselectivity toward (S)-ethyl indoline-2-carboxylate .

Production of (S)-Indoline-2-Carboxylic Acid

(S)-Indoline-2-carboxylic acid, produced by the hydrolysis of Ethyl Indoline-2-carboxylate, is a key intermediate in the synthesis of perindopril . Perindopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor which has anti-hypertension and anti-cancer effects .

Synthesis of CRTH2 Receptor Antagonists

Ethyl Indoline-2-carboxylate is used as a reactant for the preparation of CRTH2 receptor antagonists . CRTH2 is a receptor for the pro-inflammatory prostaglandin D2 and is implicated in allergic inflammation and eosinophil activation.

Synthesis of Indoleamine 2,3-dioxygenase (IDO) Inhibitors

IDO inhibitors, which can be synthesized using Ethyl Indoline-2-carboxylate, are potential therapeutic agents for cancer treatment . IDO is an enzyme that catalyzes the degradation of tryptophan, an essential amino acid, and its activity is often upregulated in cancer cells.

Synthesis of Cannabinoid CB1 Receptor Antagonists

Ethyl Indoline-2-carboxylate can also be used in the synthesis of Cannabinoid CB1 receptor antagonists . These antagonists can potentially be used in the treatment of obesity, addiction, and other disorders.

Synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides

Ethyl Indoline-2-carboxylate is used in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides . These compounds have been identified as potent antihypertriglyceridemic agents.

Synthesis of Biologically Active Indole Derivatives

The application of indole derivatives, synthesized using Ethyl Indoline-2-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis of Carboxylic Acid Derivatives

Ethyl Indoline-2-carboxylate can be used to synthesize carboxylic acid derivatives . These derivatives are critical in the synthesis of indole 2-carboxamide derivatives .

Mecanismo De Acción

Target of Action

Ethyl Indoline-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been the focus of many researchers due to their potential to bind with high affinity to multiple receptors, making them useful in developing new therapeutic compounds .

Mode of Action

The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction between the compound and its targets leads to changes in the biochemical processes within the cell.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl Indoline-2-carboxylate may interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

The molecular and cellular effects of Ethyl Indoline-2-carboxylate’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that Ethyl Indoline-2-carboxylate may also have antiviral effects.

Safety and Hazards

Ethyl indoline-2-carboxylate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is recommended to use this compound only outdoors or in a well-ventilated area .

Direcciones Futuras

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propiedades

IUPAC Name |

ethyl 2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISPUTPAKVZNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Indoline-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3021232.png)